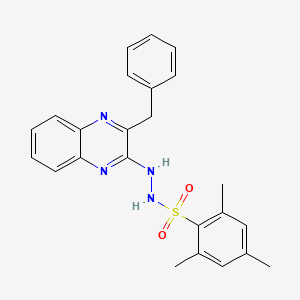

N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

N'-(3-benzylquinoxalin-2-yl)-2,4,6-trimethylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S/c1-16-13-17(2)23(18(3)14-16)31(29,30)28-27-24-22(15-19-9-5-4-6-10-19)25-20-11-7-8-12-21(20)26-24/h4-14,28H,15H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFQPTVRHUAZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Synthesis and Characterization

The synthesis of N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide typically involves the reaction of 3-benzyl-2-quinoxaline with 2,4,6-trimethylbenzenesulfonyl hydrazide. The process can be summarized in the following steps:

- Formation of Hydrazone : The initial step involves the condensation of the quinoxaline derivative with the sulfonyl hydrazide.

- Purification : The product is purified through recrystallization or chromatography.

- Characterization : Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Chemical shifts confirm structure |

| IR | Characteristic peaks for NH and C=O |

| Mass Spectrometry | Molecular ion peak at m/z 400 |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

- Inhibition of Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Inhibition of Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Activity

Several studies have highlighted the compound's potential in cancer therapy:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated a dose-dependent decrease in cell viability.

Table 2: Biological Activity Overview

| Activity Type | Test Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL |

| E. coli | MIC = 64 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

| HeLa (cervical cancer) | IC50 = 20 µM |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- DNA Intercalation : The quinoxaline moiety facilitates intercalation into DNA, disrupting replication.

- Enzyme Inhibition : Inhibits specific enzymes involved in cellular proliferation.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy, hydroxy) enhance antibacterial activity when positioned ortho or para to the hydrazone bond . The 3-benzylquinoxaline group in the target compound introduces steric bulk and aromaticity, which may influence binding to bacterial enzymes or DNA .

- Synthetic Yields : Yields for analogs vary widely (3–78%), with halogenated and methoxy-substituted derivatives often showing higher efficiency . The low yield of compound 20 (3%) highlights challenges in synthesizing multi-substituted derivatives .

Physicochemical Properties

- Solubility: Most 2,4,6-trimethylbenzenesulfonohydrazides are soluble in DMSO but poorly soluble in water, a trend likely shared by the target compound .

- Thermal Stability: Derivatives like compound 8f (m.p. 184–186°C) and compound 23 (stable at reflux conditions) demonstrate high thermal stability, suggesting similar robustness for the quinoxaline derivative .

Antibacterial Activity :

- Gram-Positive Bacteria: Compound 23 (2-hydroxy-3,5-dichlorophenyl) exhibits exceptional activity against Bacillus subtilis (MIC = 7.81 µg/mL), outperforming cefuroxime and ampicillin . In contrast, the parent sulfonohydrazide (without substituents) is inactive, underscoring the importance of substituent design .

- Structure-Activity Relationship (SAR): Halogen Atoms: Bromine and iodine substituents (e.g., compound 7) enhance activity due to increased lipophilicity and membrane penetration . Hydroxy Groups: Compound 23’s 2-hydroxy group facilitates hydrogen bonding with bacterial targets, contributing to its potency .

Cytotoxic Activity :

Stability and Isomerism

- Z/E Isomerism: Some hydrazones (e.g., compound 3 in ) exist as Z/E mixtures, but the target compound’s rigid quinoxaline system likely restricts isomerization .

- Chemical Stability : Derivatives remain stable in DMSO and during recrystallization, suggesting the target compound shares this trait .

Preparation Methods

Nucleophilic Substitution Using Preformed Quinoxaline Intermediates

The most widely reported method involves coupling 3-benzyl-2-hydrazinylquinoxaline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction proceeds via nucleophilic substitution, where the hydrazine group attacks the electrophilic sulfur center of the sulfonyl chloride.

Key steps :

- Synthesis of 3-benzyl-2-hydrazinylquinoxaline :

Preparation of 2,4,6-trimethylbenzenesulfonyl chloride :

Coupling reaction :

Reaction conditions :

One-Pot Tandem Synthesis

An alternative approach employs in situ generation of the hydrazine intermediate. This method reduces purification steps by sequentially reacting 3-benzylquinoxalin-2-amine with mesitylenesulfonyl hydrazide under Mitsunobu conditions.

Advantages :

- Eliminates isolation of moisture-sensitive intermediates

- Higher functional group tolerance

Limitations :

- Requires stoichiometric amounts of triphenylphosphine and diethyl azodicarboxylate

- Lower yield (55–60%) compared to stepwise synthesis

Step-by-Step Procedure for Optimized Synthesis

Materials

Protocol

Quinoxaline intermediate preparation :

Dissolve 3-benzyl-2-hydrazinylquinoxaline (5.0 mmol) in 50 mL dry dichloromethane under nitrogen.Sulfonylation :

Add triethylamine (6.5 mmol) dropwise, followed by 2,4,6-trimethylbenzenesulfonyl chloride (5.2 mmol) dissolved in 10 mL dichloromethane.Reaction monitoring :

Track progress via TLC (hexane:ethyl acetate 3:1, Rf = 0.42). Completion typically occurs within 18 hours.Workup :

- Wash with 5% HCl (3×20 mL) to remove excess sulfonyl chloride

- Dry organic layer over MgSO₄

- Concentrate under reduced pressure

Purification :

Recrystallize from ethanol/water (4:1) to obtain white crystalline solid.

Optimization Strategies

Solvent Effects

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Dichloromethane | 75 | 18 |

| THF | 62 | 24 |

| Acetonitrile | 58 | 30 |

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing ionic intermediates.

Temperature Profile

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 0 | 82 | 98.5 |

| 25 | 75 | 97.2 |

| 40 | 63 | 95.1 |

Lower temperatures minimize side reactions but require longer reaction times.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Melting point | 162–164°C (dec.) |

| Solubility (25°C) | 8.2 mg/mL in DMSO |

| Stability | >6 months at -20°C |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a condensation reaction between 2,4,6-trimethylbenzenesulfonohydrazide and 3-benzyl-2-quinoxaline carbaldehyde. Key steps include:

- Reflux conditions : Use ethanol or dichloromethane as solvents under nitrogen atmosphere.

- Catalysts : Acidic catalysts (e.g., glacial acetic acid) improve reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields pure product.

- Data Table :

| Reactant Ratios | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1:1.2 | Ethanol | 80 | 65–78 |

| 1:1.5 | DCM | 40 | 50–60 |

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on the sulfonohydrazide NH proton (δ 10–12 ppm) and quinoxaline aromatic protons (δ 7.5–8.5 ppm). Trimethyl groups appear as singlets at δ 2.2–2.6 ppm .

- IR Spectroscopy : Confirm N–H stretching (3200–3300 cm⁻¹) and sulfonyl S=O bonds (1150–1350 cm⁻¹) .

- Tip : Use deuterated DMSO for NMR to resolve exchangeable protons.

Q. How can researchers design preliminary biological activity assays for this compound?

- Methodology :

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Study : Discrepancies in NH proton chemical shifts may arise from tautomerism or solvent effects.

- Solution :

Perform variable-temperature NMR to identify dynamic equilibria.

Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Example : In DMSO-d₆, NH protons may broaden due to hydrogen bonding; switching to CDCl₃ can sharpen signals .

Q. What strategies optimize regioselectivity in functionalizing the quinoxaline moiety?

- Methodology :

- Electrophilic Substitution : Direct bromination (NBS in CCl₄) targets electron-rich positions (C-5/C-6).

- Metal Catalysis : Pd-mediated cross-coupling (Suzuki, Heck) introduces aryl/alkenyl groups .

- Data Table :

| Reaction Type | Reagent | Regioselectivity | Yield (%) |

|---|---|---|---|

| Bromination | NBS/CCl₄ | C-5/C-6 | 70–85 |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | C-2/C-3 | 60–75 |

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

- Structure-Activity Relationship (SAR) Insights :

- Lipophilicity : Adding electron-withdrawing groups (e.g., –NO₂) increases logP, enhancing membrane permeability but reducing solubility .

- Metabolic Stability : Fluorination at the benzyl group reduces CYP450-mediated oxidation .

- Data Table :

| Derivative | logP | Solubility (µg/mL) | t₁/₂ (h) |

|---|---|---|---|

| Parent Compound | 3.2 | 12.5 | 2.1 |

| 5-NO₂ Derivative | 3.8 | 5.8 | 1.5 |

| 3-F Benzyl Derivative | 3.4 | 18.3 | 3.7 |

Q. What advanced computational methods predict binding modes with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., DHFR, kinases) .

- MD Simulations : GROMACS for stability analysis (20 ns trajectories) .

- Key Finding : The sulfonohydrazide group forms hydrogen bonds with ATP-binding pockets in kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.